N-[(1Z)-1-{N'-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide
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Overview
Description
N-[(1Z)-1-{N’-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, such as hydroxyl, nitro, and chloro groups, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 5-chloro-2-hydroxy-3-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone.
Coupling Reaction: The hydrazone intermediate is then coupled with 2-hydroxyacetophenone under basic conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-{N’-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. The presence of hydroxyl, nitro, and chloro groups suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The compound’s structure suggests it may have antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-{N’-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain biological pathways. The hydroxyl and nitro groups could participate in hydrogen bonding or redox reactions, influencing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(1Z)-1-{N’-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]acetamide
- N-[(1Z)-1-{N’-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]propionamide
Uniqueness
What sets N-[(1Z)-1-{N’-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both hydroxyl and nitro groups, along with a chloro substituent, allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H17ClN4O6 |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H17ClN4O6/c24-17-10-16(21(30)19(12-17)28(33)34)13-25-27-23(32)18(11-15-8-4-5-9-20(15)29)26-22(31)14-6-2-1-3-7-14/h1-13,29-30H,(H,26,31)(H,27,32)/b18-11-,25-13+ |
InChI Key |
PAMYODKERIJJCJ-CVLQPESISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2O)/C(=O)N/N=C/C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2O)C(=O)NN=CC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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